1H and 13C NMR chemical shifts for Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
1H and 13C NMR chemical shifts for Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
Introduction
Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[1] The precise substitution pattern on the isoxazole ring is critical to its biological function, making unambiguous structural characterization an essential step in the synthesis and development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, a systematic numbering scheme is applied to the molecular structure of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate.
¹H NMR Spectral Analysis: Predicted Data and Interpretation
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) and are based on analysis of similar structures.[3][4]
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Aromatic Protons (H-7, H-7', H-9, H-9'): The 4-bromophenyl group presents as an AA'BB' system, which often appears as two distinct doublets, especially on higher field instruments. The protons ortho to the bromine atom (H-9, H-9') will be shifted downfield compared to the protons ortho to the isoxazole ring (H-7, H-7') due to the electron-withdrawing nature of bromine. We can predict their chemical shifts to be in the range of 7.60-7.80 ppm.
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Ethyl Ester Protons (H-11 and -CH₃): The ethyl group of the ester will exhibit a characteristic quartet for the methylene protons (H-11) and a triplet for the terminal methyl protons. The methylene protons are adjacent to an oxygen atom, shifting them downfield to approximately 4.40-4.50 ppm. The methyl protons will appear further upfield, around 1.40-1.50 ppm, with a typical coupling constant (J) of ~7 Hz to the methylene protons.
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Methyl Protons (H-12): The methyl group attached to the C3 position of the isoxazole ring is relatively shielded and will appear as a sharp singlet in the upfield region, predicted around 2.70-2.80 ppm. This is consistent with data from related 3-methylisoxazole structures.[5]
¹³C NMR Spectral Analysis: Predicted Data and Interpretation
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The predicted chemical shifts are based on established substituent effects and data from analogous compounds.[3][6]
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Carbonyl Carbon (C-10): The ester carbonyl carbon is the most deshielded carbon in the molecule and is expected to resonate significantly downfield, typically in the range of 162.0-164.0 ppm.
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Isoxazole Ring Carbons (C-3, C-4, C-5): These heterocyclic carbons have distinct chemical shifts. C-5, attached to the bromophenyl ring, and C-3, attached to the methyl group, are expected around 169.0-172.0 ppm and 160.0-162.0 ppm, respectively. The C-4 carbon, substituted with the electron-withdrawing carboxylate group, will likely appear at a more upfield position, around 112.0-114.0 ppm.
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Aromatic Carbons (C-6 to C-9'): The ipso-carbon attached to the isoxazole ring (C-6) will be found around 127.0 ppm. The carbon bearing the bromine atom (C-9) will be shifted to approximately 125.0 ppm. The remaining aromatic carbons (C-7/C-7' and C-8/C-8') will appear in the typical aromatic region of 129.0-133.0 ppm.
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Ethyl Ester Carbons (C-11, -CH₃): The methylene carbon (C-11) adjacent to the ester oxygen will be found around 61.0-62.0 ppm, while the terminal methyl carbon will be significantly more shielded, appearing around 14.0-15.0 ppm.
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Methyl Carbon (C-12): The C-3 methyl carbon is a shielded sp³ carbon and is predicted to have a chemical shift in the range of 12.0-14.0 ppm.
Summary of Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for the title compound.
| Atom Number | Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| 7, 7' | Ar-H | 7.75 - 7.85 | d | 129.5 - 130.5 |
| 8, 8' | Ar-H | 7.65 - 7.75 | d | 132.0 - 133.0 |
| 11 | -OCH₂CH₃ | 4.40 - 4.50 | q | 61.0 - 62.0 |
| 12 | -CH₃ | 2.70 - 2.80 | s | 12.0 - 14.0 |
| - | -OCH₂CH₃ | 1.40 - 1.50 | t | 14.0 - 15.0 |
| 3 | C-3 | - | - | 160.0 - 162.0 |
| 4 | C-4 | - | - | 112.0 - 114.0 |
| 5 | C-5 | - | - | 169.0 - 172.0 |
| 6 | C-ipso | - | - | 126.5 - 127.5 |
| 9 | C-Br | - | - | 124.5 - 125.5 |
| 10 | C=O | - | - | 162.0 - 164.0 |
Note: Predicted chemical shifts are based on analysis of structurally related compounds and may vary slightly based on experimental conditions.
Standard Operating Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. This workflow represents a self-validating system for the characterization of novel small molecules like the title compound.
Step-by-Step Methodology
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Sample Preparation:
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Accurately weigh 5-10 mg of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate.
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Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at 7.26 ppm, which does not typically interfere with signals of interest.[7]
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if quantitative accuracy is required, although modern spectrometers can reference the residual solvent peak.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument and Experiment Setup:
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The experiment should be performed on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[7]
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Insert the sample into the magnet and lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
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Tune and match the probe for both the ¹H and ¹³C frequencies to maximize sensitivity.
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Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
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-
¹H NMR Data Acquisition:
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Use a standard single-pulse experiment (e.g., Bruker's zg30).
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Set a spectral width of approximately 12-15 ppm.
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An acquisition time of 2-3 seconds and a relaxation delay of 1-2 seconds are typically sufficient.
-
Collect 8 to 16 scans for a good signal-to-noise ratio.
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¹³C NMR Data Acquisition:
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Use a standard proton-decoupled pulse program (e.g., Bruker's zgpg30) to produce a spectrum with singlets for each unique carbon.
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Set a spectral width of approximately 220-240 ppm.
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Collect a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H. A relaxation delay of 2 seconds is standard.
-
-
Data Processing and Analysis:
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Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Carefully phase the resulting spectra and apply a baseline correction.
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Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.[7]
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Integrate the peaks in the ¹H spectrum and measure the chemical shifts and coupling constants.
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Assign the peaks in both spectra to the corresponding atoms in the molecule based on the analysis described above.
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Conclusion
This guide provides a comprehensive, technically grounded framework for understanding the ¹H and ¹³C NMR spectra of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. By leveraging data from analogous structures, we have presented a reliable set of predicted chemical shifts and assignments. The detailed experimental protocol offers a robust methodology for acquiring high-quality spectral data, which is fundamental for the structural verification, purity assessment, and quality control of this and other novel isoxazole derivatives in a research and development setting.
References
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Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. (2016). IUCrData, 1(11). Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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Supporting Information for "Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Enamines and Alkynes: A New Route to Polysubstituted Oxazoles". (n.d.). aws.org. Retrieved March 23, 2026. Available at: [Link]
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Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. (2017). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 4), 539–543. Available at: [Link]
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Machetti, F., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1831. Available at: [Link]
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Supporting Information for "Copper-catalyzed aerobic oxidative annulation of enamines with aryl, alkyl and vinyl aldehydes: a new route to polysubstituted isoxazoles". (n.d.). rsc.org. Retrieved March 23, 2026. Available at: [Link]
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Bak, J. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14666–14678. Available at: [Link]
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Reich, H. J. (2020). ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. PubChem. Retrieved March 23, 2026. Available at: [Link]
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